2-(3-Aminoazetidin-1-yl)-2-methylpropanenitrile
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Overview
Description
2-(3-Aminoazetidin-1-yl)-2-methylpropanenitrile is a heterocyclic compound containing an azetidine ring. Azetidines are four-membered saturated heterocycles containing one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carried out in solvents like THF (tetrahydrofuran) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding nitriles or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)-2-methylpropanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist at certain receptors, influencing cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: Known for its high affinity as a non-imidazole histamine H3 receptor agonist.
2-(3-Aminoazetidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one: Another azetidine derivative with potential biological activities.
Uniqueness
2-(3-Aminoazetidin-1-yl)-2-methylpropanenitrile is unique due to its specific structural features, such as the presence of both an azetidine ring and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C7H13N3/c1-7(2,5-8)10-3-6(9)4-10/h6H,3-4,9H2,1-2H3 |
InChI Key |
RFCPCMSPFDACRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)N1CC(C1)N |
Origin of Product |
United States |
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